1-庚烷磺酸钠

描述

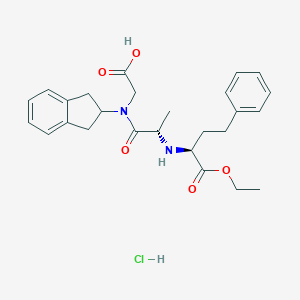

Sodium 1-heptanesulfonate, also known as sodium heptanesulfonate, is a versatile compound commonly used in laboratory experiments and biochemical research. It belongs to the sodium alkylsulfonate group of surfactants and has a -SO₃ head group with sodium and an alkyl chain attached to the head group. This compound is known for its role as an ion-pairing agent, surfactant, and buffer, making it crucial in various applications .

科学研究应用

Sodium 1-heptanesulfonate is widely used in scientific research due to its unique properties:

Chemistry: It is used as an ion-pairing reagent in HPLC for the analysis of peptides, proteins, and small organic molecules.

Biology: It aids in protein purification and nucleic acid separation by reducing surface tension for better mixing.

Medicine: It is utilized in the analysis of pharmaceutical products and metabolites.

Industry: It serves as a surfactant in detergents and emulsifiers, and as a chelating agent for metal ion analysis .

作用机制

Target of Action

Sodium 1-heptanesulfonate is a versatile compound that primarily targets biochemical processes where it acts as an ion-pairing agent, surfactant, and buffer . It plays a crucial role in various applications including protein purification and nucleic acid separation .

Mode of Action

As an ion-pairing agent , Sodium 1-heptanesulfonate interacts with charged molecules, helping to neutralize their charge and making them more soluble in organic solvents . As a surfactant , it reduces surface tension, facilitating better mixing and interaction of compounds in a solution . As a buffer , it helps maintain a stable pH in biological experiments .

Biochemical Pathways

Sodium 1-heptanesulfonate affects several biochemical pathways. It aids in the separation of positively charged analytes in both organic and inorganic compounds, from pharmaceuticals to peptide research . It also serves as a chelating agent for metal ion analysis .

Pharmacokinetics

Its high solubility in water suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The action of Sodium 1-heptanesulfonate results in improved separation and analysis of biochemical compounds. For instance, it enhances protein purification and nucleic acid separation by reducing surface tension for better mixing . It also facilitates metal ion analysis by acting as a chelating agent .

Action Environment

The action of Sodium 1-heptanesulfonate can be influenced by environmental factors. For instance, its efficacy as a surfactant can be affected by the pH and ionic strength of the solution . It is recommended to store Sodium 1-heptanesulfonate in a cool and dark place, under inert gas, and at a temperature less than 15°C to maintain its stability.

生化分析

Biochemical Properties

Sodium 1-heptanesulfonate acts as an ion-pairing agent, surfactant, and buffer, playing a crucial role in various applications . In biochemistry, it helps with tasks like protein purification and nucleic acid separation by reducing surface tension for better mixing . It also serves as a chelating agent for metal ion analysis and acts as a buffer in biological experiments .

Cellular Effects

The cellular effects of Sodium 1-heptanesulfonate are primarily related to its role as an ion-pairing agent. It aids in the separation of positively charged analytes in both organic and inorganic compounds, from pharmaceuticals to peptide research

Molecular Mechanism

Sodium 1-heptanesulfonate serves as an ion-pairing reagent for analysis of epinephrine and norepinephrine in ion-pairing chromatography (IPC) . The anionic sulfonate counterion permits the separation and resolution of positively charged analytes . It is utilized in the analysis of both organic and inorganic small molecule compounds .

Temporal Effects in Laboratory Settings

It is known that Sodium 1-heptanesulfonate is a preferred choice in HPLC and high-performance capillary electrophoresis analyses

Metabolic Pathways

It is known to play a role in tasks like protein purification and nucleic acid separation

准备方法

Synthetic Routes and Reaction Conditions: Sodium 1-heptanesulfonate can be synthesized through the sulfonation of heptane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically involves:

Sulfonation: Heptane reacts with sulfur trioxide to form heptanesulfonic acid.

Neutralization: The heptanesulfonic acid is then neutralized with sodium hydroxide to produce sodium 1-heptanesulfonate.

Industrial Production Methods: In industrial settings, the production of sodium 1-heptanesulfonate involves continuous sulfonation processes using reactors designed for high efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

化学反应分析

Types of Reactions: Sodium 1-heptanesulfonate undergoes various chemical reactions, including:

Ion-Pairing Reactions: It acts as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and capillary electrophoresis.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Common Reagents and Conditions:

Ion-Pairing Reactions: Typically conducted in aqueous solutions with organic solvents like acetonitrile.

Substitution Reactions: Often involve nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Ion-Pairing Reactions: Enhanced separation of positively charged analytes.

Substitution Reactions: Formation of sulfonate esters or amides

相似化合物的比较

Sodium 1-heptanesulfonate can be compared with other alkylsulfonates such as:

- Sodium hexanesulfonate

- Sodium octanesulfonate

- Sodium decanesulfonate

Uniqueness:

- Chain Length: Sodium 1-heptanesulfonate has a seven-carbon alkyl chain, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.

- Critical Micelle Concentration: It has a critical micelle concentration value of 0.302 mol/dm³, which is optimal for its use as a surfactant and ion-pairing agent .

By understanding the properties, preparation methods, chemical reactions, and applications of sodium 1-heptanesulfonate, researchers can effectively utilize this compound in various scientific and industrial fields.

属性

CAS 编号 |

22767-50-6 |

|---|---|

分子式 |

C7H16NaO3S |

分子量 |

203.26 g/mol |

IUPAC 名称 |

sodium;heptane-1-sulfonate |

InChI |

InChI=1S/C7H16O3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h2-7H2,1H3,(H,8,9,10); |

InChI 键 |

GVBFBKODLPVQOA-UHFFFAOYSA-N |

SMILES |

CCCCCCCS(=O)(=O)[O-].[Na+] |

手性 SMILES |

CCCCCCCS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

22767-50-6 |

Pictograms |

Irritant |

同义词 |

Sodium Heptylsulfonate; Sodium n-Heptylsulfonate; Heptylsulfonic Acid Sodium Salt_x000B_Sodium 1-Heptanesulfonate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of sodium 1-heptanesulfonate in analytical chemistry?

A1: Sodium 1-heptanesulfonate is widely used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Why is sodium 1-heptanesulfonate used in RP-HPLC?

A2: In RP-HPLC, analytes with varying polarities are separated based on their interaction with a non-polar stationary phase and a polar mobile phase. SHS, as an ionic compound, can interact with charged analytes, forming neutral ion pairs. This interaction alters the analyte's retention time on the column, leading to improved separation. [, , , ]

Q3: What types of compounds are commonly analyzed using methods involving sodium 1-heptanesulfonate?

A3: Research highlights the use of SHS in analyzing a diverse range of compounds, including:

- Vitamins: B1, B6, nicotinic acid [, , , , ]

- Pharmaceuticals: Atropine [, ], folic acid and impurities [], tricyclic and tetracyclic antidepressants [, ], dihydralazine sulfate [], fluoroquinolones [, ], l-carnitine [], perindopril tert-butylamine [], metoprolol [], acetaminophen, caffeine, dihydrocodeine phosphate [], methionine [], sisomicin [, ], quinine [], salsolinols [], trimetazidine hydrochloride [], 5-(Hydroxymethyl)-2-furaldehyde [], streptomycin [, ], guaifenesin, pseudoephedrine hydrochloride, codeine phosphate [], albuterol sulfate [], monoamines and metabolites [], aminopyrine, antipyrine, barbital [], strychnine, brucine [, ], melamine [, ], obidoxime, scopolamine, imipramine [], chloramphenicol, salicylic acid [], xylitol [], aconitine [], pentamidine [], and berberine [].

Q4: How does the concentration of sodium 1-heptanesulfonate affect the separation in RP-HPLC?

A4: The concentration of SHS in the mobile phase can significantly influence the retention times of analytes. Higher concentrations generally lead to stronger ion-pairing interactions and increased retention times, particularly for charged analytes. [, ]

Q5: Beyond its role as an ion-pairing agent, are there other notable applications of sodium 1-heptanesulfonate in research?

A5: Yes, a study has explored the use of SHS as a surfactant to stabilize liposomes, which are artificial vesicles used for drug delivery and other applications. []

Q6: What is the chemical structure and properties of sodium 1-heptanesulfonate?

A6: Sodium 1-heptanesulfonate has the molecular formula C7H15NaO3S and a molecular weight of 202.25 g/mol. It is an anionic surfactant with a hydrophilic sulfonate head group and a hydrophobic heptane tail. Spectroscopic data, such as NMR or IR spectra, would be needed for detailed structural characterization. [, ]

Q7: Does the pH of the mobile phase affect the performance of sodium 1-heptanesulfonate in HPLC?

A7: Yes, the pH of the mobile phase can influence both the ionization state of the analyte and the ion-pairing efficiency of SHS. Optimal pH conditions often depend on the specific analyte and should be determined during method development. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。